2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide 2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 950227-49-3
VCID: VC0508630
InChI: InChI=1S/C22H21N3O4/c1-28-17-8-10-18(11-9-17)29-15-21(26)25-20-7-3-2-6-19(20)22(27)24-14-16-5-4-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4g/mol

2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide

CAS No.: 950227-49-3

Main Products

VCID: VC0508630

Molecular Formula: C22H21N3O4

Molecular Weight: 391.4g/mol

2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide - 950227-49-3

CAS No. 950227-49-3
Product Name 2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
Molecular Formula C22H21N3O4
Molecular Weight 391.4g/mol
IUPAC Name 2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H21N3O4/c1-28-17-8-10-18(11-9-17)29-15-21(26)25-20-7-3-2-6-19(20)22(27)24-14-16-5-4-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Standard InChIKey AZOFHTMEBPDCAV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
PubChem Compound 17596814
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator